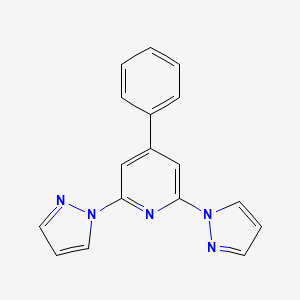

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine

Beschreibung

Overview of Tridentate N-Donor Ligands in Coordination Chemistry

Tridentate ligands are chemical species that bind to a central metal atom at three points. wikipedia.org In the realm of coordination chemistry, those that coordinate through nitrogen atoms are known as N-donor ligands. mdpi.com These ligands, such as the well-known 2,2′:6′,2′′-terpyridine, are crucial in the formation of stable metal complexes with a variety of transition metals. mdpi.comazom.com The geometry of the resulting complex is significantly influenced by the ligand's structure; a tridentate ligand can coordinate with a metal in two primary arrangements: facial (fac), where the three donor atoms are positioned on one face of an octahedron, and meridional (mer), where the donor atoms form an arc around the central metal. wikipedia.org The rigid yet versatile framework of these ligands allows for the construction of complexes with tailored electronic, magnetic, and photophysical properties. mdpi.comresearchgate.net

The 2,6-Bis(1H-pyrazol-1-yl)pyridine (bpp) Ligand Family: Architectural Versatility and Coordination Abilities

The 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand family is a prominent class of tridentate N-donor ligands. mdpi.com This family is characterized by a central pyridine (B92270) ring flanked by two pyrazole (B372694) rings at the 2 and 6 positions. ontosight.ai This structure provides a robust and planar framework with three nitrogen atoms available for chelation, leading to the formation of highly stable complexes with a wide range of metal ions. mdpi.comontosight.ai The bpp ligands are renowned for their architectural versatility and have been extensively used in the design of coordination polymers and metal-organic frameworks (MOFs). ontosight.ainih.gov Iron(II) complexes based on bpp and its derivatives are among the most studied families of spin-crossover (SCO) compounds, which can switch between high-spin and low-spin states in response to external stimuli like temperature or light. nih.govacs.org

Rational Design Principles for Functionalization at the Pyridine 4-Position

The functionalization of the bpp ligand at the 4-position of the pyridine ring is a key strategy for tuning the properties of the resulting metal complexes. mdpi.com This position is synthetically accessible, allowing for the introduction of a wide array of substituents without significantly disturbing the ligand's primary coordination sphere. mdpi.comacs.org The electronic nature of the substituent at this position can profoundly influence the ligand field strength, which in turn affects the magnetic and optical properties of the complex. mdpi.com For instance, introducing electron-donating or electron-withdrawing groups can modulate the spin-crossover behavior of iron(II) complexes. acs.orgrsc.org Furthermore, attaching functional groups like carboxylates or extended aromatic systems can be used to anchor complexes to surfaces for applications in devices like dye-sensitized solar cells or to promote specific intermolecular interactions for creating functional supramolecular architectures. mdpi.com

The following table summarizes the impact of different substituents at the 4-position on the properties of bpp-based iron(II) complexes.

| Substituent at 4-Position | Effect on Spin-Crossover (SCO) Properties | Reference |

| Carboxylate (–COOH) | Leads to abrupt spin transition with high transition temperature due to hydrogen-bonded networks. | rsc.org |

| Isopropylsulfanyl | Magnetic properties become highly sensitive to the presence of solvent molecules. | acs.org |

| Alkyl/Alkoxyphenyl Carboxylate Esters | Can lead to varied structural and magnetic properties depending on the chain length and nature of the ester. | nih.govacs.org |

| Phenyl (as in the title compound) | Introduces potential for π-π stacking interactions, influencing crystal packing and supramolecular assembly. | mdpi.com |

Historical Context and Emerging Research Trajectories of 4-Substituted 2,6-Di(1H-pyrazol-1-yl)pyridine Derivatives

The study of bpp ligands began with a focus on their fundamental coordination chemistry. Over time, research has shifted towards the rational design of functionalized derivatives to create materials with specific properties. The ability to easily modify the 4-position of the pyridine ring has been a significant driver of this evolution. mdpi.com Early work established the synthesis of various derivatives and their coordination with different metal ions. researchgate.net A major breakthrough was the discovery that modifying the bpp ligand could tune the spin-crossover (SCO) properties of its iron(II) complexes, leading to extensive research in molecular magnetism and materials science. acs.orgrsc.org

Current research is exploring more complex functionalities. For example, the introduction of redox-active units like tetrathiafulvalene (B1198394) (TTF) or light-sensitive groups is being investigated to create multifunctional materials where magnetic properties can be controlled by electrochemical or optical signals. mdpi.com The development of bpp derivatives bearing long alkyl chains has led to the formation of metallomesogens, materials that combine the properties of liquid crystals and metal complexes. nih.gov Future trajectories point towards the integration of these ligands into advanced materials for applications in data storage, sensing, and photonic devices, leveraging the predictable relationship between the ligand's structure and the complex's function. mdpi.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H13N5 |

|---|---|

Molekulargewicht |

287.32 g/mol |

IUPAC-Name |

4-phenyl-2,6-di(pyrazol-1-yl)pyridine |

InChI |

InChI=1S/C17H13N5/c1-2-6-14(7-3-1)15-12-16(21-10-4-8-18-21)20-17(13-15)22-11-5-9-19-22/h1-13H |

InChI-Schlüssel |

IWOCTKXXXPBLAP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Phenyl 2,6 Di 1h Pyrazol 1 Yl Pyridine and Its Derivatives

General Synthetic Strategies for 2,6-Di(1H-pyrazol-1-yl)pyridine Core

The 2,6-di(1H-pyrazol-1-yl)pyridine (bpp) framework is a versatile and widely used tridentate N-donor ligand in coordination chemistry. mdpi.com Its synthesis is a critical first step towards obtaining 4-phenyl substituted derivatives.

A common and direct method for synthesizing the bpp core involves the nucleophilic substitution of halogens on a pyridine (B92270) ring with pyrazolate anions. mdpi.com This reaction typically utilizes 2,6-dichloropyridine or 2,6-dibromopyridine as the starting material. The pyrazole (B372694) is first deprotonated with a suitable base to form the more nucleophilic pyrazolate anion, which then displaces the halide ions on the pyridine ring.

The reaction conditions can be varied. For instance, the treatment of 4-hydroxy-2,6-dibromopyridine with four equivalents of pyrazole deprotonated with potassium hydride (KH) in hot diglyme (180 °C for 3 days) yields 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine. mdpi.com Another approach involves reacting 2,6-dichloropyridine with pyrazole in a 1:6 molar ratio using potassium carbonate, potassium hydroxide, and benzyltriethylammonium chloride as a phase transfer catalyst, which avoids the need for inert conditions. nih.gov Similarly, reacting 2-bromopyridine sequentially with sodium indazolide and then sodium pyrazolide in diglyme at 140°C can also produce the di(pyrazol-1-yl)pyridine structure. researchgate.net

Table 1: Examples of Reaction Conditions for BPP Core Synthesis

| Starting Material | Reagent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 4-Hydroxy-2,6-dibromopyridine | Pyrazole | KH | Diglyme | 180 °C | 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine mdpi.com |

| 2,6-Dichloropyridine | Pyrazole | K₂CO₃/KOH | Phase Transfer Catalyst | - | 2,6-Di(1H-pyrazol-1-yl)pyridine nih.gov |

Precursor Synthesis and Functional Group Interconversion

To introduce substituents at the 4-position of the pyridine ring, it is often more efficient to start with an already functionalized pyridine and then build the bpp core, or to synthesize a functionalized bpp derivative that can be further modified.

The compound 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine serves as a valuable precursor for further functionalization. researchgate.net Synthetic routes to this alcohol have been developed starting from 2,6-dihydroxy-isonicotinic acid. This precursor is highly useful because the hydroxyl group can be easily converted into a better leaving group, facilitating nucleophilic substitution. researchgate.net

Specifically, the reaction of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine with 48% hydrobromic acid (HBr) effectively converts the hydroxymethyl group into a bromomethyl group, yielding 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine. researchgate.net This brominated derivative is a powerful precursor for introducing a wide range of new functionalities to the pyridine ring through reaction with various nucleophiles. researchgate.net

Another key intermediate is 2,6-di(1H-pyrazol-1-yl)pyridine-4-carboxylic acid (bppCOOH). nih.govmdpi.com This compound can be prepared from pyrazole and 2,6-dibromopyridine-4-dicarboxylic acid. mdpi.com The carboxylic acid functionality is a versatile handle for various chemical transformations.

The carboxylic acid can be converted into esters, which are also useful derivatives. acs.orgnih.gov For example, phenyl and benzyl esters have been synthesized from bppCOOH and the corresponding alcohol using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling reagent. mdpi.com Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by refluxing in thionyl chloride. The resulting 2,6-di(pyrazol-1-yl)pyridine-4-carbonyl chloride can then be treated with an alcohol, such as 3,4-dimethoxyphenol, to afford the desired ester. mdpi.com

Introduction of the Phenyl Moiety at the Pyridine 4-Position

The final step in the synthesis of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine involves the introduction of the phenyl group at the C4 position of the pyridine ring of a suitable bpp precursor. This is typically achieved through modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org While the Sonogashira coupling is specifically mentioned, its primary application is the coupling of a terminal alkyne with an aryl or vinyl halide to form a C-C triple bond. wikipedia.orgorganic-chemistry.org For the direct installation of a phenyl group, a Suzuki cross-coupling reaction is a more common and direct method. researchgate.net

The Suzuki reaction would involve coupling a 4-halo-2,6-di(pyrazol-1-yl)pyridine (where halo is typically I or Br) with phenylboronic acid in the presence of a palladium catalyst and a base. This method is widely used for creating biaryl linkages and would be an effective strategy for the target molecule. acs.org

The Sonogashira coupling, while not forming the phenyl group directly, can be used to introduce an alkyne, which could be a precursor. For example, a 4-iodo-2,6-di(pyrazol-1-yl)pyridine derivative could be coupled with phenylacetylene via a Sonogashira reaction. researchgate.net The Sonogashira reaction employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting 4-(phenylethynyl)-2,6-di(pyrazol-1-yl)pyridine could then potentially be hydrogenated to yield the target 4-phenyl derivative.

Table 2: General Scheme for Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | 4-Halo-bpp + Phenylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) (Aryl-Aryl) |

Synthesis of Related 4-Substituted 2,6-Di(1H-pyrazol-1-yl)pyridine Derivatives

The 2,6-di(1H-pyrazol-1-yl)pyridine (bpp) scaffold is versatile, and numerous derivatives with different substituents at the 4-position have been synthesized for various applications, particularly in coordination chemistry. The synthesis of these analogs often begins with a 2,6-dihalopyridine or a similarly functionalized pyridine core, which is then elaborated.

Key synthetic strategies include:

Nucleophilic Substitution on 2,6-Dihalopyridines : The reaction of 2,6-dibromopyridine or 2,6-dichloropyridine with the sodium salt of pyrazole (or a substituted pyrazole) in a high-boiling solvent like diglyme is a common method to form the bpp framework. researchgate.net If the starting pyridine also contains a functional group at the 4-position, that functionality is carried into the final product.

Modification of Pre-existing Functional Groups : A 4-substituted bpp derivative can be chemically modified to create new analogs. For example, 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine can be synthesized from 2,6-dihydroxy-isonicotinic acid. researchgate.net This hydroxymethyl derivative can then be converted to 4-bromomethyl-2,6-di(pyrazol-1-yl)pyridine, a versatile precursor for further nucleophilic substitution at the methylene (B1212753) carbon. researchgate.net

The following table summarizes the synthesis of several 4-substituted 2,6-di(1H-pyrazol-1-yl)pyridine derivatives reported in the literature.

| 4-Substituent | Starting Material | Key Reagents/Conditions | Yield |

| -OH | 4-Hydroxy-2,6-dibromopyridine | Deprotonated pyrazole, diglyme | Low |

| -COOEt | 2,6-Dibromopyridine | Sodium salt of ethyl pyrazole-4-carboxylate, diglyme, 130°C | N/A |

| -CH₂OH | 2,6-Dihydroxy-isonicotinic acid | Multi-step synthesis | N/A |

| -CH₂Br | 2,6-Di(pyrazol-1-yl)-4-hydroxymethylpyridine | 48% HBr | N/A |

| -COOH | Citrazinic acid (2,6-dihydroxyisonicotinic acid) | Multi-step via 2,6-dichloro-4-carboxypyridine intermediate | High |

Data compiled from multiple sources. researchgate.netresearchgate.net Yields are reported as described in the source material (e.g., "Low" or a specific percentage if provided).

Purification and Isolation Techniques

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory procedures are typically employed.

Extraction and Washing : After the reaction is complete, a primary workup often involves pouring the reaction mixture into water and extracting the product into an organic solvent like dichloromethane or ethyl acetate. nih.gov The organic phase is then washed with water and/or a saturated aqueous NaCl solution (brine) to remove water-soluble impurities. mdpi.com

Drying : The collected organic extracts are dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), before the solvent is removed. mdpi.com

Column Chromatography : The most common method for purifying these compounds is column chromatography on silica gel. nih.govmdpi.com A solvent system, often a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate, is used as the eluent to separate the desired product from impurities. nih.gov

Recrystallization : Final purification to obtain a high-purity, crystalline solid is often achieved through recrystallization. This can involve dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow diffusion of a non-solvent (e.g., hexane) into a concentrated solution of the compound in a solvent like THF. mdpi.com

These techniques are fundamental to obtaining analytically pure samples of the target compounds for subsequent characterization and application.

Coordination Chemistry of 4 Phenyl 2,6 Di 1h Pyrazol 1 Yl Pyridine

Formation of Homoleptic and Heteroleptic Metal Complexes

The versatile nature of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine allows for the formation of both homoleptic and heteroleptic metal complexes. Homoleptic complexes are those in which all the ligands surrounding the metal center are identical. For instance, in a typical octahedral geometry, two molecules of this tridentate ligand would coordinate to a single metal ion to form a [M(L)₂]ⁿ⁺ complex. researchgate.net

Heteroleptic complexes, on the other hand, contain a mixture of different ligands. In such complexes, this compound would occupy three of the metal's coordination sites, with the remaining sites being filled by other ligands, such as halides, solvents, or other organic molecules. The formation of heteroleptic complexes allows for the fine-tuning of the electronic and steric properties of the metal center. For example, heteroleptic Ru(II) complexes with substituted pyridazine (B1198779) ligands have been reported. rsc.org

Diverse Metal Ion Complexation (e.g., Fe(II), Ru(II), Pd(II), Pt(II), Co(II), Zn(II), Th(IV))

The tridentate N-donor pocket of this compound can accommodate a wide range of metal ions, leading to complexes with diverse geometries and properties. The coordination chemistry of the broader bpp ligand family has been extensively studied with various transition metals.

Fe(II): Iron(II) complexes of bpp derivatives are of particular interest due to their potential to exhibit spin-crossover (SCO) behavior, where the spin state of the metal ion can be switched by external stimuli such as temperature or light. nih.govresearchgate.netnih.gov

Ru(II): Ruthenium(II) complexes are known for their rich photophysical and electrochemical properties, making them suitable for applications in areas such as catalysis and solar energy conversion. rsc.org

Pd(II) and Pt(II): Palladium(II) and Platinum(II) typically form square planar complexes. The coordination of bpp-type ligands to these metal ions can lead to complexes with interesting structural features and potential applications in catalysis and materials science. nih.govsemanticscholar.org

Co(II) and Zn(II): Cobalt(II) and Zinc(II) complexes with pyrazole-based ligands have been investigated for their diverse structural chemistry and potential biological applications. mdpi.comresearchgate.net While specific complexes with this compound are not extensively documented, the general coordination behavior of pyrazole-containing ligands with these metals is well-established. uninsubria.it

Th(IV): The coordination chemistry of actinide ions like Thorium(IV) with N-donor ligands is an area of growing interest, driven by the need to understand the behavior of these elements in various chemical environments.

Influence of the 4-Phenyl Substituent on Coordination Geometry and Stability

The presence of a phenyl group at the 4-position of the central pyridine (B92270) ring can significantly influence the properties of the resulting metal complexes. This substituent can exert both electronic and steric effects.

Electronically, the phenyl group can modify the electron density on the pyridine nitrogen, which in turn affects the strength of the metal-ligand bond. The nature of substituents on the bpp framework is known to tune the electronic environment of the ligand. nih.gov

Sterically, the phenyl group can influence the packing of the complexes in the solid state and may affect the coordination geometry around the metal ion. For instance, in Fe(II) complexes of 1-phenyl-5-substituted 2,6-di(pyrazol-3-yl)pyridine, the phenyl groups were found to induce a highly distorted coordination environment, locking the metal ion in a high-spin state. mdpi.com This distortion is often quantified by the 'twist' angle between the planes of the two tridentate ligands. mdpi.com While direct studies on the 4-phenyl derivative are limited, it is reasonable to expect that the phenyl group will have a tangible impact on the structural and electronic properties of its metal complexes.

Supramolecular Assembly via Coordination Bonds (Coordination Polymers and Metal-Organic Frameworks)

The ability of this compound to act as a building block in larger, ordered structures has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The design of coordination polymers and MOFs relies on the predictable coordination of metal ions with organic linkers. In this context, this compound can function as a multitopic linker. While it typically coordinates to a single metal center in a tridentate fashion, the phenyl group can be further functionalized with additional donor groups (e.g., carboxylates, pyridyls) that can then bind to other metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The geometry of the ligand and the coordination preferences of the metal ion are key factors that determine the topology of the resulting network. bohrium.com

Spectroscopic and Structural Characterization of 4 Phenyl 2,6 Di 1h Pyrazol 1 Yl Pyridine and Its Metal Complexes

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a powerful tool to probe the electronic transitions within a molecule. For 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine and its metal complexes, the UV-Vis spectra are characterized by distinct absorption bands arising from different electronic transitions.

Intraligand Charge-Transfer (ICT) Bands and their Origins

In the free this compound ligand, the UV-Vis spectrum is dominated by intense absorption bands in the ultraviolet region, typically below 350 nm. These bands are attributed to π → π* and n → π* electronic transitions within the aromatic rings of the pyridine (B92270), phenyl, and pyrazolyl moieties. The conjugation between these ring systems allows for Intraligand Charge-Transfer (ICT) transitions, where electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. nih.govmdpi.comontosight.ai The phenyl group at the 4-position of the pyridine ring can influence the energy of these transitions.

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|---|---|---|

| π → π | 250-300 | > 10,000 | Transitions within pyridine, phenyl, and pyrazolyl rings |

| n → π | 300-350 | < 1,000 | Transition involving non-bonding electrons on nitrogen atoms |

| ICT | 300-400 | Variable | Charge transfer from phenyl/pyrazolyl to pyridine moiety |

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) in Complexes

Upon coordination to a metal center, new absorption bands often appear in the visible region of the spectrum. These are typically due to charge-transfer transitions between the metal ion and the ligand.

Metal-to-Ligand Charge Transfer (MLCT) transitions involve the excitation of an electron from a metal d-orbital to a low-lying π* orbital of the ligand. libretexts.org These transitions are common for complexes with metal ions in low oxidation states and ligands with accessible π-acceptor orbitals, such as the pyridine and pyrazolyl rings of this compound. nih.govnih.gov MLCT bands are typically intense and their energy can be tuned by modifying the electron-donating or -withdrawing nature of the substituents on the ligand or by changing the metal ion. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) transitions occur in the opposite direction, from a filled ligand-based orbital to an empty or partially filled metal d-orbital. libretexts.org These are more common for complexes with metal ions in high oxidation states and ligands with electron-rich moieties. The energy of LMCT bands is sensitive to the oxidation state of the metal and the nature of the ligand.

The specific energies and intensities of MLCT and LMCT bands provide valuable information about the electronic coupling between the metal and the ligand, which is crucial for applications in areas such as photocatalysis and light-emitting devices.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound exhibits a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups.

The high-frequency region of the spectrum (above 3000 cm⁻¹) is characterized by C-H stretching vibrations of the aromatic rings. The region between 1400 and 1600 cm⁻¹ is particularly informative, containing the C=C and C=N stretching vibrations of the pyridine, phenyl, and pyrazolyl rings. elixirpublishers.com The exact positions of these bands are sensitive to the substitution pattern and electronic environment of the rings. Vibrations involving the C-N bonds of the pyrazolyl groups are also observed in the fingerprint region.

| Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Pyridine Ring C=C and C=N Stretch | 1600-1550 |

| Phenyl Ring C=C Stretch | 1600-1450 |

| Pyrazole (B372694) Ring C=N Stretch | 1550-1500 |

| C-N Stretch | 1350-1250 |

| Aromatic C-H Out-of-Plane Bend | 900-675 |

Upon complexation with a metal ion, shifts in the vibrational frequencies of the pyridine and pyrazolyl rings are often observed, providing evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution.

In the ¹H NMR spectrum, the protons of the pyridine, phenyl, and pyrazolyl rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the pyridine ring often appear as a triplet and a doublet, while the phenyl and pyrazolyl protons give rise to more complex splitting patterns. The chemical shifts and coupling constants provide detailed information about the connectivity and substitution pattern of the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the aromatic rings resonate in the downfield region, typically between 110 and 160 ppm. The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for the assignment of each resonance to a specific carbon in the molecule. nih.govrsc.org

| Nucleus | Ring System | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Pyridine | 7.5 - 8.7 |

| Phenyl | 7.3 - 7.8 | |

| Pyrazole | 6.5 - 8.0 | |

| ¹³C | Pyridine | 118 - 158 |

| Phenyl | 127 - 140 | |

| Pyrazole | 105 - 145 |

Mass Spectrometry (HR-ESMS)

High-Resolution Electrospray Mass Spectrometry (HR-ESMS) is a highly sensitive and accurate technique for determining the molecular weight and elemental composition of this compound and its metal complexes. nih.gov This technique involves the ionization of the analyte in solution, followed by the separation of the resulting ions based on their mass-to-charge ratio.

For the free ligand, HR-ESMS provides a precise measurement of the molecular ion, allowing for the confirmation of its elemental formula. nih.gov In the case of metal complexes, this technique can be used to identify the molecular ion of the complex, providing information about its stoichiometry and the oxidation state of the metal. rsc.orgacs.org The fragmentation pattern observed in the mass spectrum can also provide structural information about the ligand and its coordination to the metal center.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of the free ligand would reveal the relative orientations of the pyridine, phenyl, and pyrazolyl rings. In its metal complexes, X-ray diffraction analysis can confirm the coordination of the ligand to the metal ion and determine the coordination geometry around the metal center. mdpi.comnih.gov This information is crucial for understanding the steric and electronic factors that govern the properties of the complexes.

| Parameter | Typical Value/Description |

|---|---|

| Crystal System | Dependent on packing, often monoclinic or orthorhombic |

| Space Group | Dependent on symmetry elements present |

| Pyridine-Pyrazole Torsion Angle | Indicates degree of planarity |

| Pyridine-Phenyl Torsion Angle | Indicates rotational freedom of the phenyl group |

| Metal-Nitrogen Bond Lengths | Typically 2.0 - 2.2 Å, dependent on the metal ion |

| Coordination Geometry | Commonly octahedral for transition metal complexes |

Molecular Conformation and Geometry of the Ligand

The molecular structure of this compound is characterized by a central pyridine ring substituted at the 2 and 6 positions with pyrazolyl groups and at the 4 position with a phenyl group. A key feature of this and related ligands is the non-coplanar arrangement of its constituent aromatic rings. The steric hindrance between the hydrogen atoms on the different rings forces them to adopt a twisted conformation.

In analogous structures, the dihedral angle between the central pyridine ring and the appended phenyl ring is significant. For instance, in 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, the phenyl ring is oriented almost perpendicularly to the central dihydropyridine (B1217469) ring, with a torsion angle of 80.1(2)°. mdpi.com Similarly, in a 4-(3,4-dimethoxyphenylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine derivative, the dihedral angle between the phenyl and pyridyl rings ranges from 73.8(2)° to 77.10(14)°. nih.gov

The orientation of the two pyrazolyl rings relative to the central pyridine ring is also a defining characteristic. In the related ligand 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, where a methylene (B1212753) spacer provides flexibility, the pyrazolyl planes are nearly perpendicular to the pyridine ring, with dihedral angles of 87.77(8)° and 85.73(7)°. nih.govresearchgate.net For ligands without this spacer, such as 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine, the dihedral angle between the pyrazole and pyridine rings is smaller, around 39.87(8)°. scispace.com These findings suggest that the pyrazolyl rings in this compound are also substantially twisted out of the plane of the central pyridine core. The pyrazole rings themselves are typically planar. scispace.comnih.gov

Table 1: Representative Dihedral Angles in this compound Analogues

| Compound | Rings Involved | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4-(3,4-dimethoxyphenylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine | Phenyl - Pyridyl | 73.8(2) - 77.10(14) | nih.gov |

| 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine | Phenyl - Dihydropyridine | 80.1(2) | mdpi.com |

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | Pyrazolyl - Pyridyl | 85.73(7) / 87.77(8) | nih.govresearchgate.net |

| 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine | Pyrazolyl - Pyridyl | 39.87(8) | scispace.com |

Crystal Packing and Intermolecular Interactions (e.g., C-H···N, C-H···O Hydrogen Bonding)

The solid-state arrangement of this compound and its analogues is predominantly governed by weak, non-covalent interactions. Given the absence of strong hydrogen bond donors (like N-H or O-H in the parent ligand), the crystal packing is stabilized by a network of weak C-H···N and C-H···π hydrogen bonds, as well as π–π stacking interactions.

Studies on related pyrazolyl-pyridine compounds consistently show the presence of intermolecular C-H···N hydrogen bonds. nih.gov For example, in the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C-H···N interactions link adjacent molecules into layers. nih.govresearchgate.net Similarly, the structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine features C-H···N hydrogen bonds with a donor-acceptor distance of 3.468(2) Å. scispace.com These interactions typically involve a hydrogen atom from a phenyl or pyridine ring acting as the donor and a nitrogen atom from a pyrazole or pyridine ring on a neighboring molecule acting as the acceptor. Such interactions can guide the assembly of molecules into well-defined supramolecular architectures, such as chains or tapes. researchgate.net

Table 2: Examples of Intermolecular Interactions in Related Pyrazolyl-Pyridine Crystals

| Interaction Type | Compound | Description | Reference |

|---|---|---|---|

| C-H···N | 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine | H-bond length of 3.468(2) Å | scispace.com |

| C-H···N | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | Links molecules into layers | nih.govresearchgate.net |

| C-H···N | 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | Forms supramolecular tapes along the b-axis | researchgate.net |

| C-H···π | 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)benzene | Stabilizes the overall crystal structure | nih.gov |

Coordination Environment and Geometry of Metal Centers in Complexes

The this compound ligand functions as a classic tridentate, N-donor chelating agent, coordinating to a metal center through the nitrogen atoms of the central pyridine and the two pyrazolyl groups. It readily forms stable complexes with various transition metals, with iron(II) complexes being particularly well-studied.

Typically, two of these tridentate ligands coordinate to a single iron(II) ion to form a mononuclear complex with the general formula [Fe(L)₂]²⁺. In these complexes, the metal center is six-coordinate, with the six nitrogen atoms from the two ligands defining the coordination sphere. The resulting geometry is best described as a pseudo-octahedron. researchgate.net

A significant feature of high-spin [Fe(bpp)₂]²⁺ complexes is the presence of a pronounced structural distortion from an ideal octahedral or D₂d symmetry. nih.govacs.org This angular distortion is characterized by two main parameters:

A reduction of the trans-N(pyridyl)-Fe-N(pyridyl) angle (φ) from the ideal 180°.

A canting of the two ligands away from a perpendicular arrangement, resulting in a dihedral angle (θ) between their coordination planes of less than 90°.

This deviation is a common feature in high-spin complexes of this family and is considered a type of angular Jahn-Teller distortion. researchgate.net The magnitude of this distortion can be substantial and is influenced by the electronic properties of substituents on the ligand scaffold. nih.govacs.org For example, in the high-spin complex of a 4-substituted bpp derivative, [FeL₂][BF₄]₂, the FeN₆ coordination sphere is highly distorted. nih.gov This structural flexibility is crucial for the spin-crossover (SCO) properties observed in many of these iron(II) compounds. researchgate.net

Polymorphism and its Structural Implications

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has significant implications for the physical properties of materials. In the context of coordination complexes based on 2,6-di(pyrazol-1-yl)pyridine ligands, different polymorphs (or solvatomorphs, which are polymorphs containing different arrangements or numbers of solvent molecules) can exhibit markedly different magnetic and electronic behaviors.

A clear example is found in the iron(II) complex of a related ligand, 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine. Three different solvatomorphs of Fe(bpCOOEt₂p)₂₂ have been isolated, each containing a different amount of nitromethane (B149229) solvent molecules. nih.gov These distinct crystalline forms display varied spin-crossover (SCO) properties:

Fe(bpCOOEt₂p)₂₂·1.5MeNO₂ (1): Shows a partial spin transition.

Fe(bpCOOEt₂p)₂₂·MeNO₂ (2): Exhibits a robust structure with channels that allow for the reversible removal and uptake of solvent molecules. This process is accompanied by a modulation of its SCO properties, demonstrating a direct link between crystal structure and magnetic function.

Fe(bpCOOEt₂p)₂₂·2MeNO₂ (3): Undergoes a complete thermal spin transition.

This case demonstrates that subtle changes in crystal packing and solvent inclusion, as seen in different polymorphs, can profoundly impact the cooperative interactions between metal centers. These interactions are critical for the expression of functional properties like spin-crossover, highlighting the importance of controlling crystallization conditions to target specific material functions. nih.gov

Photophysical Properties and Luminescent Applications

Fluorescence and Photoluminescence Behavior

Generally, bis(pyrazolyl)pyridine derivatives exhibit fluorescence in both solution and solid states. The emission properties are highly dependent on the nature and position of substituents on the pyridine (B92270) and pyrazole (B372694) rings, as well as the surrounding environment.

Energy and Electron Transfer Processes

Sensitization of Lanthanide Ion Luminescence (e.g., Eu(III), Er(III), Yb(III))

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine acts as an efficient "antenna" ligand for sensitizing the luminescence of lanthanide ions. This process involves the absorption of light by the ligand, followed by an intersystem crossing to its triplet state, and subsequent energy transfer to the excited states of the complexed lanthanide ion, which then emits light.

The triplet state energy of the ligand is a critical factor in determining the efficiency of energy transfer to different lanthanide ions. For this compound, the triplet state has been determined to be approximately 21,200 cm⁻¹. This energy level is suitable for sensitizing the emission of several lanthanide ions, including Europium(III), Ytterbium(III), and Erbium(III).

Ytterbium(III) and Erbium(III) Complexes: This ligand is also effective in sensitizing the near-infrared (NIR) emission of Yb(III) and Er(III). The triplet state energy of the ligand is well-matched with the excited states of these ions. For the Yb(III) complex, a quantum yield of 1.3% has been measured in the solid state at room temperature, which is a notable efficiency for NIR emitters. The sensitization of Er(III) has also been studied, demonstrating the versatility of this ligand for applications in the NIR region.

The photophysical data for lanthanide complexes with this compound are summarized in the table below.

| Lanthanide Ion | Triplet State Energy (cm⁻¹) | Quantum Yield (Solid State, RT) | Emission Region |

| Eu(III) | ~21,200 | 11% | Visible (Red) |

| Yb(III) | ~21,200 | 1.3% | Near-Infrared |

| Er(III) | ~21,200 | Data not available | Near-Infrared |

Photoactive Applications

While the photophysical properties related to lanthanide sensitization are well-documented, the application of this compound in other photoactive areas is less explored.

Photonic Devices

Based on available research, there are no specific studies detailing the application of this compound in the fabrication or function of photonic devices.

Photosensitization for Solar Energy Conversion

There is currently no available research focused on the use of this compound as a photosensitizer for solar energy conversion applications, such as in dye-sensitized solar cells.

Spin Crossover Sco Phenomena in Metal Complexes of 4 Phenyl 2,6 Di 1h Pyrazol 1 Yl Pyridine

Principles of Spin Crossover in Iron(II) Complexes

Iron(II) is a d⁶ transition metal ion. In an octahedral ligand field, the five d-orbitals are split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The distribution of the six d-electrons in these orbitals determines the spin state of the complex.

In the low-spin (LS) state (S=0), the electrons are paired in the lower energy t₂g orbitals (t₂g⁶ eg⁰), resulting in a diamagnetic complex. This occurs when the ligand field splitting energy (Δ₀) is greater than the mean spin pairing energy (P). The LS state is characterized by shorter metal-ligand bond lengths.

In the high-spin (HS) state (S=2), the electrons are distributed to maximize spin multiplicity, occupying both t₂g and eg orbitals (t₂g⁴ eg²). This results in a paramagnetic complex. The HS state is favored when the ligand field splitting energy is less than the spin pairing energy. The HS state has longer metal-ligand bond lengths.

The transition between these two states is the spin crossover phenomenon. For iron(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) based ligands, the ligand field strength is moderate, which facilitates the SCO. nih.gov The transition can be gradual or abrupt and may exhibit thermal hysteresis, a key feature for the development of molecular memory devices. nih.govacs.org

Tuning SCO Behavior through 4-Position Substitution and Anion Variation

The ability to modify the 2,6-bis(pyrazol-1-yl)pyridine ligand framework, particularly at the 4-position of the pyridine (B92270) ring, provides a powerful tool for tuning the SCO properties of the corresponding iron(II) complexes. mdpi.commdpi.com Additionally, the nature of the counter-anion in the crystal lattice can significantly influence the spin transition. nih.gov

Substitution at the 4-Position:

Functionalization at the 4-position allows for the introduction of various substituents without sterically hindering the metal coordination sphere. mdpi.com These modifications can alter the electronic properties of the ligand, thereby influencing the ligand field strength and, consequently, the SCO behavior. For instance, the introduction of carboxylate and ester groups has been shown to impact the spin transition temperature and cooperativity. In one study, an iron(II) complex with a bpp ligand functionalized with a carboxylic acid group, Fe(bppCOOH)₂₂, exhibited an abrupt spin transition with a narrow thermal hysteresis of about 3 K. mdpi.com This sharp transition was attributed to strong hydrogen-bonded chains formed by the carboxyl groups, which effectively transmit cooperative interactions between the metal centers. mdpi.com

The following table summarizes the SCO properties of two iron(II) complexes with functionalized 2,6-bis(1H-pyrazol-1-yl)pyridine ligands.

| Complex | T₁/₂ (K) | Hysteresis (ΔT₁/₂) (K) | Reference |

| Fe(bpp-COOEt)₂₂·CH₃NO₂ | 288 | 62 | nih.gov |

| Fe(bpp-COOEt)₂₂·CH₃NO₂ | 331 | 43 | nih.gov |

Anion Variation:

The choice of counter-anion plays a crucial role in the crystal packing and intermolecular interactions, which in turn affect the cooperativity of the spin transition. nih.gov Different anions can lead to variations in the transition temperature, the abruptness of the transition, and the width of the hysteresis loop. For example, in the complexes Fe(bpp-COOEt)₂₂·CH₃NO₂, changing the anion from perchlorate (ClO₄⁻) to tetrafluoroborate (BF₄⁻) shifts the transition temperature from 288 K to 331 K and reduces the hysteresis width from 62 K to 43 K. nih.gov This highlights the significant influence of the anion on the SCO characteristics. The anions can participate in hydrogen bonding and other non-covalent interactions, which can stabilize one spin state over the other and mediate the communication between neighboring complex molecules. csic.es

Electronic and Steric Factors Influencing Spin State

The spin state of an iron(II) complex is a delicate balance of electronic and steric factors. The electronic properties of the ligands determine the ligand field strength, while steric effects can influence the geometry of the coordination sphere.

Electronic Factors: The electronic nature of the substituents on the ligand framework directly impacts the ligand field strength. Electron-donating groups generally decrease the ligand field strength, favoring the HS state, while electron-withdrawing groups increase the ligand field strength, stabilizing the LS state. The inductive properties of substituents at the 3,3''-positions of the pyrazolyl rings have been shown to control the spin state of the iron(II) ion. researchgate.net

Steric Factors: Steric hindrance between ligands can force a distortion of the coordination geometry away from a perfect octahedron. This distortion can significantly influence the spin state. For instance, bulky substituents on the ligands can lead to a highly distorted coordination environment that kinetically traps the complex in the HS state. mdpi.com The degree of distortion is often quantified by the angle θ between the least-squares planes of the two tridentate ligands and the trans N-Fe-N angle φ. mdpi.com For iron(II) complexes of 1-bpp, a spin transition to the LS state generally does not occur if φ < 172° and/or θ < 76°. mdpi.com

Redox-Triggered Spin Crossover

While temperature and light are common stimuli for inducing spin crossover, redox processes can also trigger a change in spin state. In some systems, the oxidation or reduction of the metal center or the ligand can lead to a significant change in the ligand field, thereby inducing a spin transition. An example of this is a cobalt(II) complex with a tridentate bpp ligand, [Co(II)(bpp)₂]²⁺, which undergoes SCO upon oxidation to Co(III). mdpi.com This redox-triggered SCO helps to stabilize the oxidized state by distributing the added charge across the Co-N bonds, leading to high reversibility. mdpi.com While this example involves cobalt, the principle of redox-triggered SCO is an active area of research and could potentially be applied to iron(II) complexes of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine.

Multifunctional Spin Crossover Materials

A significant goal in the field of molecular materials is the development of multifunctional systems where SCO is combined with other physical properties, such as luminescence or electrical conductivity. mdpi.com The 2,6-bis(pyrazol-1-yl)pyridine ligand family is well-suited for the construction of such materials due to the ease of introducing functional groups at the 4-position. mdpi.com

For example, co-crystals combining [Fe(bpp)₂]²⁺ with the radical anion 7,7,8,8-tetracyanoquinodimethane (TCNQ) have been shown to exhibit both electrical conductivity and a gradual spin transition. mdpi.com In these materials, the SCO behavior was dependent on the presence of solvent molecules in the crystal lattice. mdpi.com Another approach involves the incorporation of fluorescent moieties into the ligand structure, which can lead to a modulation of the luminescence properties upon spin transition.

Supramolecular Approaches to SCO Systems

Supramolecular chemistry offers a powerful set of tools for controlling the SCO properties of metal complexes. Through the use of non-covalent interactions, such as hydrogen bonding and π-π stacking, it is possible to organize molecular components into well-defined architectures with emergent properties. rsc.org

In the solid state, intermolecular interactions play a significant role in the spin-state switching process. nih.gov These interactions can lead to cooperativity, where the spin state of one molecule influences its neighbors, resulting in abrupt transitions and thermal hysteresis.

Self-Assembly: The self-assembly of mononuclear SCO complexes into higher-order structures can lead to novel magnetic behaviors. For instance, a mononuclear iron(II) SCO compound featuring hydrogen-bonding donor and acceptor units has been used to construct a purely supramolecular, switchable [Fe₄] tetrahedron. rsc.org In this architecture, each of the four iron(II) centers exhibits a distinct magnetic behavior. rsc.org

Spin-State Switchable Single-Molecule Junctionsub.edunih.gov

The integration of spin crossover (SCO) complexes into single-molecule junctions is a significant step toward the development of molecular-level spintronic devices, such as memory elements and switches. nih.govresearchgate.net Iron(II) complexes based on the 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand framework, including this compound, are particularly well-suited for these applications. nih.gov The moderate ligand field strength of bpp derivatives facilitates the spin transition in the resulting Fe(II) complexes. nih.gov Furthermore, the pyridine and pyrazole (B372694) rings of the bpp scaffold can be readily functionalized, allowing for the attachment of anchoring groups necessary for grafting the molecule onto metallic electrodes like gold (Au). nih.govacs.org

At the single-molecule level, the intermolecular interactions that are dominant in the bulk state are absent. Consequently, spin-state switching must be induced by alternative stimuli to temperature, such as charging of the ligands, the application of an electric field, or mechanical stretching of the molecule within the junction.

In this context, researchers have designed and synthesized specific supramolecular iron(II)-bpp complexes for implementation and study in single-molecule junctions. nih.gov Ligands have been engineered with bithiophene groups, which are intended to serve as alligator clips for anchoring the complexes to gold electrodes.

Research Findings on Fe(II)-bpp Complexes in Molecular Junctions

Detailed studies have been conducted on iron(II) complexes of functionalized bpp ligands to explore their potential in molecular electronics. Two notable examples are complexes based on the ligands 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L1) and 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L2). nih.govacs.org These ligands were synthesized via Sonogashira coupling between 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine and the corresponding ethynyl-bithiophene precursor. nih.gov

Theoretical and experimental investigations have provided insights into the behavior of these complexes at the single-molecule level:

Stretching-Induced SCO: Density Functional Theory (DFT) calculations performed on a molecular junction model consisting of the complex [Fe(L1)₂]²⁺ anchored to two gold electrodes revealed the possibility of inducing spin-state switching through mechanical stretching. nih.govacs.org The proposed mechanism involves pulling on the gold electrodes, which stretches the molecule. This elongation alters the Fe-N bond distances, thereby reducing the ligand field splitting energy (Δ) and triggering a transition from the low-spin (LS) to the high-spin (HS) state. acs.org

Conductance Measurements: Single-molecule conductance experiments have been carried out to probe the relationship between spin state and electrical conductance. nih.govresearchgate.net However, these studies have sometimes revealed challenges, such as an unfavorable orientation of the complexes within the junction, which can hinder the demonstration of clear spin-state-dependent conductance. nih.govacs.org

The table below summarizes the key properties of the investigated complexes designed for single-molecule junction applications.

| Complex | Ligand | T₁/₂ (K) | Key Finding |

| 1 | 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L1) | 254 | DFT studies showed potential for stretching-induced SCO in a single-molecule junction. acs.org |

| 2 | 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L2) | 356 | Designed with an alkyl chain to facilitate crystallization for detailed structural analysis. nih.gov |

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic and geometric properties of molecules. For 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine and its derivatives, DFT calculations have been instrumental in elucidating their behavior, especially when coordinated with metal ions like iron(II). These studies often employ hybrid functionals, such as B3LYP or TPSSh, with appropriate basis sets like def2-TZVP to achieve a balance between computational cost and accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electrical transport properties.

For pyrazole (B372694) derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, indicating the regions susceptible to electrophilic attack. The LUMO, also a π*-orbital, is distributed over the heterocyclic system and indicates the regions prone to nucleophilic attack. The introduction of a phenyl group at the 4-position of the pyridine (B92270) ring in the 2,6-di(1H-pyrazol-1-yl)pyridine (bpp) scaffold is expected to influence the energies of these orbitals. The phenyl group can participate in the π-conjugation of the system, which generally leads to a destabilization of the HOMO and stabilization of the LUMO, thereby reducing the HOMO-LUMO energy gap compared to the unsubstituted bpp ligand. A smaller energy gap suggests higher chemical reactivity and polarizability.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Aromatic Pyrazole-Based Compounds from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole-thiophene derivative | -6.21 | -1.28 | 4.93 |

| Phenyl-pyrazole derivative | -5.98 | -1.56 | 4.42 |

| Biphenyl-pyrazole derivative | -5.76 | -1.89 | 3.87 |

Note: The data in this table is illustrative and based on values reported for structurally related compounds in the literature. The exact values for this compound may vary.

Charge transfer properties are essential for understanding the behavior of this compound in various applications, such as in coordination complexes and electronic materials. DFT calculations can map the electron density distribution and predict how charge is transferred within the molecule upon excitation or interaction with other species.

In the context of metal complexes, the 4-Ph-bpp ligand can engage in both ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) processes. The phenyl substituent at the 4-position can modulate the electron-donating or -accepting properties of the pyridine ring. Natural Bond Orbital (NBO) analysis and Mulliken population analysis are common DFT-based methods used to quantify the charge distribution on each atom. These analyses can reveal the extent of electron delocalization and the nature of the chemical bonds within the molecule.

Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, where electron density is redistributed from one part of the molecule to another. For 4-Ph-bpp, this could involve a transfer from the phenyl group to the pyridine or pyrazole rings, or vice versa, depending on the nature of the electronic transition.

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. For this compound, geometrical optimization would provide information on bond lengths, bond angles, and dihedral angles.

A key conformational feature of this molecule is the relative orientation of the pyrazole and phenyl rings with respect to the central pyridine ring. Due to steric hindrance, it is unlikely that all three rings are coplanar. DFT calculations can predict the most stable conformation, which is likely to involve a twisted arrangement of the rings. For instance, in a related compound, 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine, the phenyl ring at the 5-position of the pyrazole forms a dihedral angle of 50.22° with the pyrazole ring due to steric hindrance nih.gov. A similar non-planar conformation is expected for 4-Ph-bpp.

The conformation of the ligand is crucial as it dictates how it will coordinate to a metal center and influences the properties of the resulting complex.

Table 2: Predicted Geometrical Parameters for this compound Based on DFT Calculations of Analogous Structures

| Parameter | Predicted Value Range |

| C-N (pyridine-pyrazole) bond length | 1.38 - 1.42 Å |

| C-C (pyridine-phenyl) bond length | 1.48 - 1.52 Å |

| Dihedral angle (Pyridine - Phenyl) | 20 - 40° |

| Dihedral angle (Pyridine - Pyrazole) | 30 - 60° |

Note: These values are estimations based on DFT calculations of structurally similar molecules and are intended to be representative.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack).

For 4-Ph-bpp, the MEP would likely show negative potentials around the nitrogen atoms of the pyridine and pyrazole rings, making them potential sites for coordination with metal ions or for hydrogen bonding. The hydrogen atoms of the aromatic rings would exhibit positive potentials.

Molecular Dynamics Simulations (if applicable)

As of the current literature survey, no specific molecular dynamics (MD) simulations for this compound have been reported. MD simulations could be employed to study the dynamic behavior of this molecule in different environments, such as in solution or in the solid state. These simulations could provide insights into its conformational flexibility, solvation dynamics, and interactions with other molecules over time.

Computational Insights into Spin Crossover Mechanisms

The 2,6-di(1H-pyrazol-1-yl)pyridine (bpp) ligand and its derivatives are well-known for forming iron(II) complexes that exhibit spin-crossover (SCO) behavior. SCO is a phenomenon where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.

Computational studies, primarily using DFT, have been crucial in understanding the mechanism of SCO in [Fe(bpp)2]2+-type complexes. The electronic and steric properties of the substituent at the 4-position of the pyridine ring play a significant role in tuning the SCO properties. An electron-donating group at this position generally stabilizes the HS state, leading to a lower spin transition temperature (T1/2), while an electron-withdrawing group tends to stabilize the LS state, resulting in a higher T1/2.

The phenyl group in this compound is generally considered to be weakly electron-withdrawing through inductive effects but can also act as a π-donor or acceptor depending on its orientation. DFT calculations on a series of [Fe(bppX)2]2+ complexes, where X is a substituent at the 4-position, have shown that the nature of X modulates the ligand field strength around the iron(II) center nih.gov. These calculations can predict the energy difference between the HS and LS states (ΔEHL), which is a key parameter in determining the SCO behavior.

Furthermore, computational models can investigate the structural changes that accompany the spin transition. In the HS state, the Fe-N bond lengths are longer than in the LS state. DFT can accurately predict these bond length changes and the associated changes in the geometry of the complex. These computational insights are vital for the rational design of new SCO materials with desired properties.

Stretching-Induced Spin-State Switching

The ability to switch the spin state of a molecule using mechanical force is a key concept in the development of single-molecule spintronic devices. DFT studies have been effectively used to model this phenomenon in iron(II) complexes featuring substituted 2,6-di(1H-pyrazol-1-yl)pyridine ligands. Research on an iron(II) complex with a 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine ligand, a structural analogue of the 4-phenyl derivative, has demonstrated the feasibility of stretching-induced spin-state switching. nih.govnih.gov

In these theoretical models, the iron(II) complex is situated in a molecular junction, anchored to gold electrodes. The distance between these electrodes can be precisely controlled, simulating the mechanical stretching of the single-molecule complex. researchgate.net The fundamental principle behind this switching mechanism is the alteration of the ligand field strength around the central iron(II) ion upon mechanical strain.

The process can be summarized as follows:

Initial State : At equilibrium distance, the iron(II) center is in a low-spin (LS) state with a total spin of S=0. The strong ligand field leads to a large energy gap (Δ) between the t2g and eg orbitals, causing the d-electrons to pair up in the lower-energy t2g orbitals.

Stretching : As the gold electrodes are pulled apart, the axial Fe-N bonds of the complex are elongated. This distortion reduces the ligand field splitting energy (Δ).

Spin Crossover : When the stretching reaches a critical point, the energy gap becomes small enough that it is more energetically favorable for the electrons to occupy the higher-energy eg orbitals rather than pairing up, following Hund's rule. This results in a transition to a high-spin (HS) state with a total spin of S=2. researchgate.net

DFT calculations predict the energy difference between the high-spin and low-spin states as a function of the electrode separation distance. In the relaxed state, the LS configuration is more stable. As the molecule is stretched, the energy of the LS state increases more rapidly than that of the HS state. At a certain separation, the energies of the two states become equal, and beyond this point, the HS state becomes the ground state.

Table 1: Theoretical Spin-State Energy vs. Electrode Separation for a Related Fe(II)-BPP Complex

| Electrode Separation (Å) | ΔE (HS-LS) (eV) | Ground State |

|---|---|---|

| 17.0 | > 0.1 | Low-Spin (LS) |

| 17.5 | ~ 0.05 | Low-Spin (LS) |

| 18.0 | ~ 0.0 | Crossover Point |

| 18.5 | < -0.05 | High-Spin (HS) |

Note: This data is illustrative, based on findings for analogous compounds like 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine iron(II) complexes. ΔE (HS-LS) is the energy of the high-spin state minus the energy of the low-spin state. researchgate.net

This computational evidence strongly suggests that iron(II) complexes of 4-substituted BPP ligands, including the 4-phenyl derivative, are promising candidates for integration into mechanosensitive molecular electronic devices. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Methods such as DFT and time-dependent DFT (TD-DFT) can be used to calculate various spectroscopic data, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For ligands in the pyrazole and BPP family, theoretical calculations have been shown to be in excellent agreement with experimental data. mdpi.com The general methodology involves first optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP with a basis set like 6-31G*). Once the minimum energy structure is found, the same level of theory is used to compute the spectroscopic properties.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, C=N bend). The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The magnetic shielding tensors for each nucleus are calculated relative to a standard, typically tetramethylsilane (TMS). These calculations can predict the chemical shifts of different protons and carbon atoms in the molecule, which is invaluable for interpreting experimental NMR data and confirming the molecular structure.

While specific theoretical spectroscopic data for this compound is not available in the cited literature, the established accuracy of these computational methods for the parent BPP ligand and its other derivatives provides high confidence in their applicability for predicting the spectra of the 4-phenyl variant. acs.org

Table 2: Mentioned Compounds

| Compound Name | Abbreviation/Reference |

|---|---|

| This compound | - |

| 2,6-di(1H-pyrazol-1-yl)pyridine | BPP |

| 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | L1 |

Supramolecular Architectures and Advanced Materials Science Applications

Hydrogen Bond-Driven Self-Assembly

The molecular structure of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine, featuring both hydrogen bond donors (the N-H group of the pyrazole (B372694) rings) and acceptors (the pyridine-type nitrogen atoms), makes it an excellent candidate for constructing ordered supramolecular assemblies. The 1H-pyrazole moiety is a versatile supramolecular synthon that facilitates the formation of predictable hydrogen-bonded structures. csic.es These non-covalent interactions are fundamental in crystal engineering, guiding molecules to self-assemble into larger, well-defined architectures. csic.es

The inherent directionality of hydrogen bonds allows for the creation of robust and intricate networks. csic.es In pyrazole-containing systems, these interactions can lead to diverse topologies, including dimers, trimers, and extended chains. csic.es The presence of multiple hydrogen bonding sites within this compound provides the framework for forming complex, high-order structures.

Formation of Dimeric and Chain-Like Structures

Research on analogous compounds demonstrates the propensity of bis-pyrazolyl pyridines to form extended one-dimensional structures. For instance, the related compound 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate self-assembles through N—H⋯O and O—H⋯N hydrogen bonds with water molecules, creating continuous one-dimensional columns within its crystal structure. nih.gov This behavior highlights the capability of the bis-pyrazolyl pyridine (B92270) scaffold to generate chain-like assemblies.

Depending on the specific substituents and crystallization conditions, pyrazole derivatives can arrange into various supramolecular motifs. csic.es While some form discrete dimers through hydrogen bonding, others extend into supramolecular polymers or "catemers". csic.es The interplay of N-H···N, C-H···N, and other weak interactions dictates the final architecture. semanticscholar.org For example, 4-fluoro-1H-pyrazole forms one-dimensional chains via intermolecular N—H···N hydrogen bonds, showcasing the fundamental ability of the pyrazole ring to drive linear assembly. nsf.gov

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family, which includes this compound, is widely utilized in coordination chemistry due to its robust and versatile tridentate N-donor framework. nih.gov This scaffold readily coordinates with metal ions to form coordination polymers (CPs) and metal-organic frameworks (MOFs), which are crystalline materials with tunable properties and potential applications in gas storage, catalysis, and sensing. nih.gov

Structural Design and Tunability

The functionalization of the bpp ligand at the 4-position of the central pyridine ring is a key strategy for tuning the properties of the resulting CPs and MOFs. nih.gov The introduction of a phenyl group, as in this compound, can influence the electronic properties, steric hindrance, and intermolecular interactions (such as π-π stacking) within the framework. This modification is crucial for building multifunctional architectures with tailored characteristics. nih.gov

Studies on related systems have shown that large functional groups can be incorporated at the 4-position to act as linkers for producing higher-dimensional CPs and MOFs. For example, a homoleptic iron(II) complex featuring a 4-(benzonitrile)-substituted bis(pyrazol-3-yl)pyridine ligand was designed to act as a building block for more complex coordination polymers. nih.gov This demonstrates the principle of using the 4-position to engineer the final structure and properties of the material. The design flexibility allows for the creation of materials with specific pore sizes, shapes, and chemical environments. mdpi.com

| Complex/Framework | Ligand Derivative | Metal Ion(s) | Key Structural Feature | Ref |

| [Fe(LOBF3)(CH3COO)(CH3CN)2]n | 3,3′-(4-(4-cyanophenyl)pyridine-2,6-diyl)bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate) | Fe(II) | Coordination polymer formed under solvothermal conditions. | nih.gov |

| [Fe(LO−)2AgNO3BF4•CH3OH]n | 3,3′-(4-(4-cyanophenyl)pyridine-2,6-diyl)bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate) | Fe(II), Ag(I) | Heterometallic coordination polymer. | nih.gov |

| [Zn(4-PP)(1,4-BDC)∙(H2O)]n | 4-(1H-pyrazol-3-yl)pyridine (4-PP) | Zn(II) | 2D framework with a (44∙62)-sql sheet topology. | researchgate.net |

Applications in Sensing and Molecular Switching

The bpp ligand family and the MOFs derived from them have shown significant promise in the fields of chemical sensing and molecular switching. nih.gov The electronic properties of the ligand and its coordinated metal center can be sensitive to the presence of specific analytes, leading to changes in optical or electronic signals.

MOFs constructed from pyrazole-containing ligands have been developed as fluorescent sensors for detecting metal ions. researchgate.net A study on the related compound 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine investigated its binding interactions with various metal ions, including Cu²⁺, Cd²⁺, and Pb²⁺, through fluorescence quenching. nih.gov The results indicated a static quenching mechanism where the formation of a complex between the ligand and the metal ion leads to a decrease in fluorescence intensity, demonstrating its potential as a chemosensor. nih.gov Furthermore, complexes based on the bpp scaffold are well-known for exhibiting spin crossover (SCO) behavior, a form of molecular switching where the spin state of the central metal ion changes in response to external stimuli like temperature or light. nih.gov

Development of Functional Nanostructures

The self-assembly properties of ligands like this compound extend beyond crystal engineering to the development of discrete, functional nanostructures. The parent bpp framework is a foundational component in the bottom-up construction of such materials. nih.gov By modifying the ligand with specific functional groups, chemists can control the assembly process to create complex nanoscale objects. The phenyl group in this compound can introduce hydrophobic characteristics and π-stacking interactions, which are powerful driving forces in the self-assembly of nanostructures in solution. A review of the bpp family highlights notable advancements, including the creation of amphiphilic bpp-based vesicles that exhibit multicolor emission, showcasing the potential for these compounds in advanced optical materials. nih.gov

Electrochemical Energy Storage (e.g., Redox Flow Batteries)

The unique electronic properties of coordination complexes derived from bpp ligands make them attractive candidates for applications in electrochemical energy storage, particularly in redox flow batteries (RFBs). nih.gov RFBs are a promising technology for large-scale energy storage, and the performance of these batteries is highly dependent on the stability and electrochemical reversibility of the redox-active species.

Complexes utilizing the tridentate bpp coordination environment have been investigated for this purpose. The bpp ligand framework is effective at stabilizing different oxidation states of the coordinated metal ion (e.g., Co(II)/Co(III)), which is a critical factor for achieving high reversibility and long-term cycling stability in a battery. nih.gov Research on related iron(II) complexes with other nitrogen-based heterocyclic ligands, such as 1,10-phenanthroline, has also demonstrated their potential as positive electrolytes in aqueous flow batteries, further validating the exploration of this class of compounds for energy storage applications. researchgate.net

X-ray Dosimetry Applications of Lanthanide-bpp Clusters

The development of advanced materials for radiation detection and measurement is a critical area of research in medical physics, industrial inspection, and space exploration. Among the promising candidates, lanthanide complexes incorporating derivatives of this compound, often referred to as 'bpp'-type ligands, have demonstrated significant potential for X-ray dosimetry applications. These materials, particularly metal-organic frameworks (MOFs), function as scintillators, converting high-energy X-ray radiation into detectable low-energy photons. researchgate.netnih.gov The unique photoluminescent properties of lanthanide ions, combined with the efficient energy transfer capabilities of the organic ligands, make these clusters highly effective for this purpose. researchgate.netnih.gov

Detailed Research Findings

Recent studies have focused on lanthanide-bearing organic-inorganic hybrids utilizing a carboxylate derivative of the bpp ligand, namely 2,6-di(1H-pyrazol-1-yl)isonicotinate (bppCOO⁻). The synergy between lanthanide cations (like Europium, Eu³⁺, and Terbium, Tb³⁺) and the bppCOO⁻ ligand has led to the synthesis of novel materials with distinct structures and potent radioluminescence capabilities. researchgate.netnih.gov

Specifically, two compounds, designated Eu-bppCOO-1 and Tb-bppCOO-2 , have shown characteristic, sharp X-ray-excited luminescence (XEL). researchgate.netnih.gov A crucial finding for dosimetry is that the intensity of this luminescence exhibits a linear correlation with the X-ray dose rate over a wide dynamic range. researchgate.netnih.gov This linear response is fundamental for a material to be considered a reliable dosimeter, as it allows for accurate quantification of the radiation dose received.

The mechanism behind this scintillation involves the lanthanide ions efficiently absorbing X-ray energy, which generates secondary photons. nih.gov These photons then excite the organic ligands, which in turn sensitize the lanthanide ions through an energy transfer process, resulting in the emission of the characteristic light. nih.gov

Performance of Lanthanide-bppCOO Complexes

The efficacy of these materials as X-ray sensors has been quantitatively evaluated, highlighting differences in their sensitivity and detection limits. Research indicates that the Tb-bppCOO-2 complex possesses a higher sensitivity to X-rays compared to its Europium counterpart. researchgate.netnih.gov

Key performance metrics for these complexes are summarized in the table below.

| Compound | Dynamic Range for Linear Response (mGy s⁻¹) | Lower Limit of Detection (μGy s⁻¹) | Key Feature |

| Eu-bppCOO-1 | 0.007–4.55 | 14.55 | Sharp, fingerprint X-ray-excited luminescence. researchgate.net |

| Tb-bppCOO-2 | 0.007–4.55 | 4.06 | Higher X-ray sensitivity and excellent radiation stability. researchgate.netnih.gov |

The lower detection limit of Tb-bppCOO-2, at 4.06 μGy s⁻¹, is significantly better than that of Eu-bppCOO-1 and is well below the typical radiation doses used for medical diagnostics, underscoring its potential for high-sensitivity applications. researchgate.netnih.gov Furthermore, the excellent radiation stability of the Tb-bppCOO-2 complex is a vital characteristic for dosimeters, ensuring repeatable and reliable measurements over time. researchgate.netnih.gov The potential to fabricate flexible scintillator films by embedding these materials in polymers like polydimethylsiloxane (PDMS) further expands their utility for creating versatile and high-resolution X-ray imaging devices. researchgate.netnih.gov

Future Research Directions and Perspectives

Exploration of New 4-Substituents for Tailored Properties

The modification of the 4-position on the central pyridine (B92270) ring of the 2,6-di(1H-pyrazol-1-yl)pyridine (bpp) framework is a proven strategy for fine-tuning the electronic, optical, and magnetic properties of the resulting molecules and their metal complexes. nih.gov While the phenyl group in 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine provides a basic aromatic extension, future work will focus on introducing a diverse array of functional groups at this position to achieve specific, tailored outcomes.

The versatility of the bpp skeleton allows for substitution at nearly every position on both the pyrazole (B372694) and pyridine rings. uclouvain.be Adding functional groups to the pyridine ring, in particular, allows for the introduction of new functionalities at the periphery of a metal complex without drastically affecting the immediate coordination environment of the metal center. uclouvain.be Conversely, substitutions on the pyrazole rings can provide more direct steric and electronic control over the metal center. uclouvain.be

Future research will likely explore substituents with varying electron-donating or electron-withdrawing capabilities to modulate the ligand field strength and, consequently, the spin-crossover (SCO) behavior of iron(II) complexes. nih.govuclouvain.be For instance, introducing long alkyl chains via ester linkages has been shown to influence crystal packing and the magnetic properties of the resulting iron(II) compounds. nih.gov A systematic study of various 4-substituents could lead to the precise control of SCO temperatures, making these materials suitable for applications in sensors and molecular switches. researchgate.net